3-[[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride
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Overview
Description
3-[[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride is a complex organic compound with a molecular formula of C26H25Cl2FN6O9S2 This compound is notable for its intricate structure, which includes a pyrimidine core, multiple functional groups, and a sulfonyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride typically involves multiple steps, starting with the preparation of the pyrimidine core. One common approach involves the iodination of 2,4-diaminopyrimidine derivatives, followed by Suzuki coupling reactions to introduce the desired substituents
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and advanced spectroscopic techniques for characterization.
Chemical Reactions Analysis
Types of Reactions
3-[[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include N-iodosuccinimide for iodination, palladium catalysts for Suzuki coupling, and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
3-[[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it a valuable tool for studying enzyme inhibition and protein binding.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride involves its interaction with specific molecular targets. For instance, it can inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis, thereby exhibiting anti-tubercular activity . The compound’s structure allows it to bind to the enzyme’s active site, blocking its function and leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Trimethoprim: Another diaminopyrimidine derivative used as an antibacterial agent.
Methotrexate: A folate analog used in cancer therapy.
Lamotrigine: A triazine derivative used as an anticonvulsant.
Uniqueness
3-[[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride is unique due to its combination of a pyrimidine core with a sulfonyl fluoride group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
20144-00-7 |
---|---|
Molecular Formula |
C25H23Cl2FN6O8S2 |
Molecular Weight |
689.5 g/mol |
IUPAC Name |
3-[[4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;sulfuric acid |
InChI |
InChI=1S/C25H21Cl2FN6O4S.H2O4S/c26-19-9-6-15(10-20(19)27)22-21(33-24(30)34-23(22)29)13-38-17-7-4-14(5-8-17)12-31-25(35)32-16-2-1-3-18(11-16)39(28,36)37;1-5(2,3)4/h1-11H,12-13H2,(H2,31,32,35)(H4,29,30,33,34);(H2,1,2,3,4) |
InChI Key |
ISOLYBKRVZVWSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)NCC2=CC=C(C=C2)OCC3=C(C(=NC(=N3)N)N)C4=CC(=C(C=C4)Cl)Cl.OS(=O)(=O)O |
Origin of Product |
United States |
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